molecular formula C12H21NO2 B15272603 Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate

Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate

Cat. No.: B15272603
M. Wt: 211.30 g/mol
InChI Key: YUHVKYWIHUEYMP-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethyl-2-azaspiro[44]nonane-4-carboxylate is a chemical compound with the molecular formula C12H21NO2 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diazaspiro compound, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography or recrystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity for certain targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,7-diazaspiro[4.4]nonane: Similar spirocyclic structure but with different substituents.

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with a tert-butyl ester group.

    Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride: Similar structure with a different position of the ester group.

Uniqueness

Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 7,7-positions provides steric hindrance, potentially affecting its interactions with molecular targets and its overall stability .

Biological Activity

Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate is a bicyclic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in one of the rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NC_{11}H_{19}N, with a molecular weight of approximately 183.25 g/mol. Its spirocyclic structure contributes to its reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.

Property Value
Molecular FormulaC11H19NC_{11}H_{19}N
Molecular Weight183.25 g/mol
Structural FeaturesSpirocyclic with nitrogen

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as receptors and enzymes. The compound's unique structure allows for nucleophilic substitutions and cyclization reactions, which may enhance its binding affinity to these targets.

Biological Activities

  • Antitumoral Activity : Compounds with similar structural motifs have been investigated for their antitumoral properties. For instance, derivatives of spirocyclic compounds have shown promising results in inhibiting tumor cell growth through mechanisms that may involve apoptosis induction or cell cycle arrest.
  • Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could exhibit similar properties.
  • Neuropharmacological Effects : Some spirocyclic compounds have been linked to neuropharmacological effects due to their ability to modulate neurotransmitter systems. This aspect warrants further investigation into the potential cognitive benefits or neuroprotective effects of this compound.

Case Study 1: Antitumoral Activity

A study investigating the antitumoral effects of spirocyclic compounds found that certain derivatives exhibited significant growth inhibition against various cancer cell lines using the MTT assay. The results indicated that these compounds could be developed into potential anticancer agents.

Case Study 2: Antimicrobial Activity

Research on related spirocyclic compounds revealed their efficacy against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) as low as 500 μg/mL. This suggests that this compound may possess similar antimicrobial properties.

Summary of Biological Activities

Activity Type Potential Effects References
AntitumoralGrowth inhibition in cancer cell lines
AntimicrobialEffective against bacterial strains
NeuropharmacologicalModulation of neurotransmitter systems

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 8,8-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2)4-5-12(7-11)8-13-6-9(12)10(14)15-3/h9,13H,4-8H2,1-3H3

InChI Key

YUHVKYWIHUEYMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)CNCC2C(=O)OC)C

Origin of Product

United States

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